(4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(2-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(2-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyethoxyethyl Group: This step involves the reaction of the intermediate with 2-(2-hydroxyethoxy)ethyl halide under basic conditions.
Attachment of the Nitro Group: Nitration of the aromatic ring is carried out using a nitrating agent such as nitric acid.
Thienylcarbonyl Group Addition: This step involves the acylation of the intermediate with a thienylcarbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized for each step.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
3-Hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(2-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the synthesis of novel polymers and materials with specific properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone
Uniqueness
3-Hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(2-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H18N2O7S |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-(2-nitrophenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H18N2O7S/c22-8-10-28-9-7-20-16(12-4-1-2-5-13(12)21(26)27)15(18(24)19(20)25)17(23)14-6-3-11-29-14/h1-6,11,16,22,24H,7-10H2 |
InChI Key |
WNFSNZNFHVKACX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C3=CC=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.